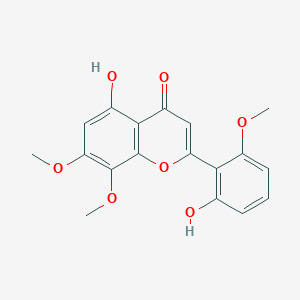
Rivularin
Overview
Description
Rivularin is a natural compound found in the leaves and bark of the rivularia species of plants. It is a phenolic compound that has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. This compound has been studied for its potential to be used in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Scientific Research Applications
Pro-cognitive Effects
- Cirsium Rivulare (Asteraceae) and Cognitive Properties : A study on Cirsium rivulare, containing flavonoid compounds linarin and others, revealed its potential anxiolytic and pro-cognitive effects. Notably, the extract from flowers showed a significant improvement in memory in rats, contrasting with classical anxiolytics which typically impair memory (Walesiuk, Nazaruk, & Braszko, 2010).
Antitumor Activity
- Anemone Rivularis and Tumor Growth Inhibition : Research on Anemone rivularis highlighted its inhibitory effects on Pyruvate dehydrogenase kinases (PDHKs), a key molecular target for reducing aerobic glycolysis in tumors. This study showed that A. rivularis extract reduced tumor growth both in vitro and in vivo, suggesting its potential as an anti-cancer drug candidate (Chung et al., 2017).
Reproductive Health
- Ostrea Rivularis Polysaccharide and Reproductive Health : Ostrea rivularis polysaccharide (ORP) was studied for its effects against testicular oxidative stress injury. The findings indicated that ORP could enhance reproductive health by activating the Keap1-Nrf2/ARE pathway, improving sperm quality and reducing oxidative stress damage (Li et al., 2018).
Gastric Cancer Treatment
- Leptocarpha Rivularis and Gastric Cancer : The Leptocarpha rivularis flower extracts showed selective antitumoral effects in gastric cancer cells, impacting various cancer parameters such as proliferation, survival, and spread. This suggests the potential of L. rivularis flower extracts in targeting acquired capabilities of cancer cells (Carrasco et al., 2023).
Essential Oil Recovery
- Leptocarpha Rivularis and Essential Oil Recovery : A study on Leptocarpha rivularis explored the use of CO2 rapid depressurization as a pretreatment for recovering essential oils from its leaves. This method enhanced the recovery of key compounds, maintaining their therapeutic properties (Uquiche & Martínez, 2016).
Pharmacological Functions
- Astilbe Rivularis and Pharmacological Activities : Astilbe rivularis, used traditionally for various ailments, contains alkaloids, flavonoids, and glycosides. Its extracts demonstrated antimicrobial, anti-ulcer, anti-inflammatory, and antioxidant activities, validating its use in traditional medicine (Timalsena & Lamichhane, 2016).
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-4-5-9(19)16(12)13-7-10(20)15-11(21)8-14(23-2)17(24-3)18(15)25-13/h4-8,19,21H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNRCWUEDWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



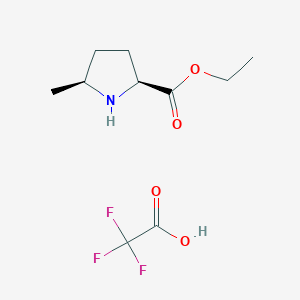

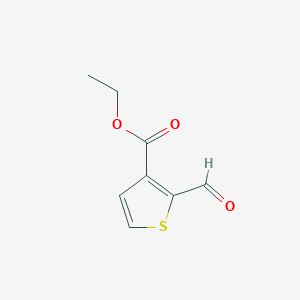
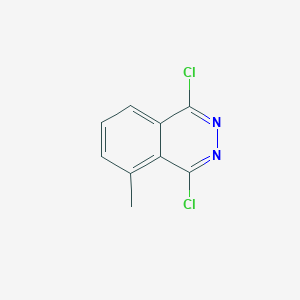
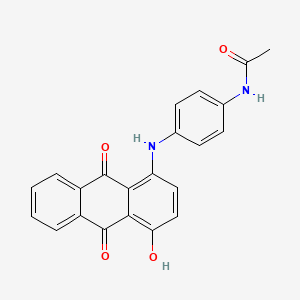
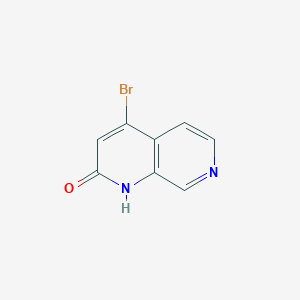
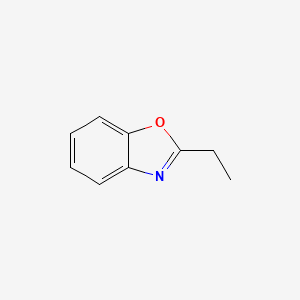

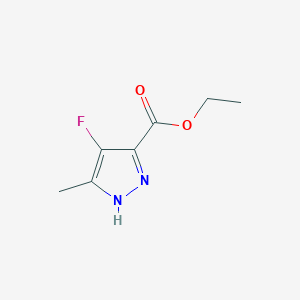
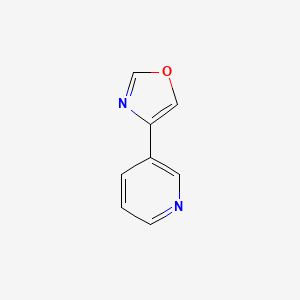
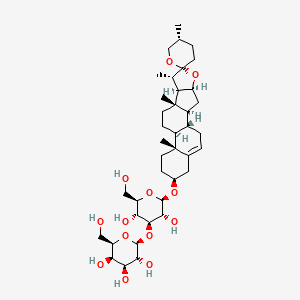
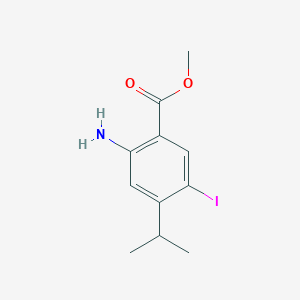
![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)